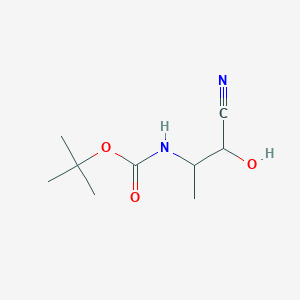
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyano group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. Techniques such as microwave irradiation and the use of solid supports like aluminum oxide can enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- exerts its effects involves its functional groups. The cyano group can participate in various chemical reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then engage in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl}-6,6-dimethyl-3-[3-methyl-N-(trifluoroacetyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 5-Amino-pyrazoles
Uniqueness
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is unique due to its combination of a cyano group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl N-(1-cyano-1-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,1-4H3,(H,11,13) |
InChI Key |
UQQLQRJZABVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
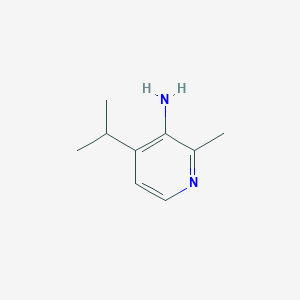
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)


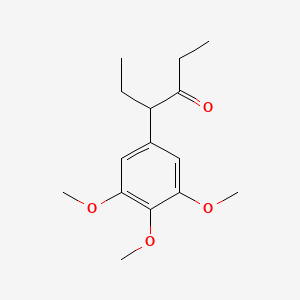
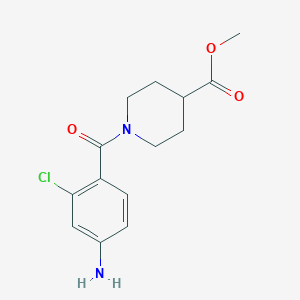
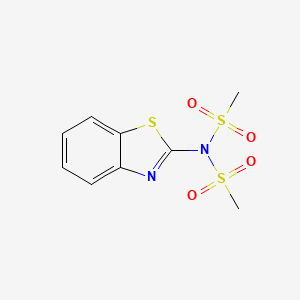


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

